6,7-Difluoro-1-methoxyisoquinoline chemical properties
6,7-Difluoro-1-methoxyisoquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential of 6,7-Difluoro-1-methoxyisoquinoline
Abstract
This technical guide provides a comprehensive theoretical overview of the chemical properties, synthesis, and potential applications of the novel compound, 6,7-difluoro-1-methoxyisoquinoline. As a fluorinated heterocyclic compound, it holds significant promise for applications in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, predicts its physicochemical and spectral characteristics, and discusses its expected reactivity. The insights presented herein are designed to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in exploring the potential of this and related fluorinated isoquinoline scaffolds.
Introduction: The Promise of Fluorinated Isoquinolines
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance a compound's metabolic stability, binding affinity, and overall pharmacological profile.[2][3] Consequently, the synthesis and study of fluorinated isoquinolines are of considerable interest in the pursuit of novel therapeutics and advanced materials.[4][5]
This guide focuses on the hitherto uncharacterized compound, 6,7-difluoro-1-methoxyisoquinoline. By combining the established biological relevance of the isoquinoline framework with the unique physicochemical properties imparted by fluorine and a methoxy substituent, this molecule represents a promising, yet unexplored, area of chemical space. This document aims to provide a robust theoretical foundation to stimulate and guide future experimental investigation into this novel compound.
Proposed Synthetic Pathways
Given the absence of a reported synthesis for 6,7-difluoro-1-methoxyisoquinoline, two plausible synthetic routes are proposed, leveraging classical isoquinoline synthesis methodologies: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.
Route 1: Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction offers a direct approach to the isoquinoline core from a benzaldehyde and an aminoacetaldehyde acetal.[6][7] The proposed synthesis commences with the commercially available 3,4-difluorobenzaldehyde.
Workflow for Pomeranz-Fritsch Synthesis
Caption: Proposed Pomeranz-Fritsch synthesis of 6,7-Difluoro-1-methoxyisoquinoline.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Benzalaminoacetal Intermediate
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To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).
-
Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating the completion of the condensation reaction.
-
Remove the solvent under reduced pressure to yield the crude benzalaminoacetal intermediate, which can be used in the next step without further purification.
Causality: The condensation reaction forms the necessary Schiff base intermediate for the subsequent cyclization. The removal of water drives the equilibrium towards product formation.
Step 2: Acid-Catalyzed Cyclization to form 6,7-Difluoro-1-chloro-isoquinoline
-
Slowly add the crude benzalaminoacetal from the previous step to a stirred solution of a strong acid, such as polyphosphoric acid or a mixture of sulfuric acid and phosphorus pentoxide, at a controlled temperature. Halogenated benzaldehydes may require higher temperatures for cyclization.[3]
-
After the addition is complete, heat the reaction mixture to facilitate the intramolecular electrophilic cyclization.
-
Upon completion, carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The resulting 3,4-dihydroisoquinoline can be aromatized to the corresponding isoquinoline. A subsequent chlorination step using a reagent like phosphorus oxychloride (POCl₃) would yield 6,7-difluoro-1-chloroisoquinoline.[8]
Causality: The strong acid protonates the acetal, initiating a cascade that leads to an electrophilic aromatic substitution on the electron-rich benzene ring, forming the isoquinoline core. The use of POCl₃ serves to both dehydrate and chlorinate the intermediate isoquinolone.
Step 3: Nucleophilic Substitution to yield 6,7-Difluoro-1-methoxyisoquinoline
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Dissolve the 6,7-difluoro-1-chloroisoquinoline in anhydrous methanol.
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Add a solution of sodium methoxide in methanol (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford 6,7-difluoro-1-methoxyisoquinoline.
Causality: The electron-withdrawing nature of the nitrogen atom and the fluorine substituents activates the C1 position towards nucleophilic aromatic substitution, allowing for the displacement of the chloride with a methoxide group.[8][9][10]
Route 2: Bischler-Napieralski Reaction
An alternative route involves the Bischler-Napieralski reaction, which constructs the dihydroisoquinoline ring from a β-phenylethylamide.[11][12]
Workflow for Bischler-Napieralski Synthesis
Caption: Proposed Bischler-Napieralski synthesis of 6,7-Difluoro-1-methoxyisoquinoline.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of N-Acetyl-3,4-difluorophenethylamine
-
Dissolve 3,4-difluorophenethylamine (1.0 eq) in a suitable solvent such as dichloromethane, and cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the N-acetylated product.
Causality: This step forms the necessary amide precursor for the Bischler-Napieralski cyclization.
Step 2: Bischler-Napieralski Cyclization
-
Reflux the N-acetyl-3,4-difluorophenethylamine in a dehydrating agent such as phosphorus oxychloride (POCl₃).[12]
-
After the reaction is complete, cool the mixture and carefully quench with ice water.
-
Basify the solution and extract with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the crude 6,7-difluoro-1-methyl-3,4-dihydroisoquinoline.
Causality: The dehydrating agent activates the amide carbonyl, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the dihydroisoquinoline.
Step 3: Aromatization and Functional Group Transformation
-
The resulting dihydroisoquinoline can be aromatized to 6,7-difluoro-1-methylisoquinoline using an oxidizing agent such as palladium on carbon (Pd/C) at elevated temperatures.
-
Subsequent oxidation of the methyl group, followed by esterification and reduction, would lead to 6,7-difluoro-1-(hydroxymethyl)isoquinoline.
-
Finally, methylation of the hydroxyl group (e.g., using Williamson ether synthesis) would yield the target compound, 6,7-difluoro-1-methoxyisoquinoline.
Causality: This multi-step transformation converts the initially formed methyl-substituted isoquinoline to the desired methoxy-substituted product.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6,7-difluoro-1-methoxyisoquinoline based on computational models and comparison with analogous structures.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇F₂NO |
| Molecular Weight | 195.17 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Estimated 80-100 °C |
| Boiling Point | Estimated >250 °C |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) |
| logP | Estimated 2.5 - 3.5 |
Predicted Spectral Data
NMR Spectroscopy
The predicted ¹H and ¹³C NMR spectra are crucial for the structural elucidation of 6,7-difluoro-1-methoxyisoquinoline. The presence of fluorine will introduce characteristic splitting patterns (H-F and C-F couplings).
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-couplings (Hz) |
| ~8.1-8.3 | d | 1H | H-5 | J(H-H) ≈ 9.0 |
| ~7.8-8.0 | d | 1H | H-8 | J(H-H) ≈ 9.0 |
| ~7.5-7.7 | t | 1H | H-4 | J(H-H) ≈ 6.0 |
| ~7.2-7.4 | t | 1H | H-3 | J(H-H) ≈ 6.0 |
| ~4.1 | s | 3H | -OCH₃ | - |
Note: The aromatic protons will likely exhibit additional splitting due to coupling with the fluorine atoms.
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Predicted J(C-F) (Hz) |
| ~160 | C-1 | - |
| ~155 (dd) | C-6, C-7 | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |
| ~140 | C-8a | |
| ~130 | C-4 | |
| ~125 | C-5 | |
| ~120 | C-4a | |
| ~115 | C-8 | |
| ~105 | C-3 | |
| ~55 | -OCH₃ |
Note: The carbon atoms directly bonded to fluorine (C-6 and C-7) will appear as doublets of doublets with large one-bond coupling constants. Other carbons will show smaller two-, three-, and four-bond couplings.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 195. Key fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide, which is characteristic of methoxy-substituted aromatic compounds.[13]
Predicted Fragmentation Pattern:
-
m/z 195 : Molecular ion [M]⁺
-
m/z 180 : [M - CH₃]⁺
-
m/z 152 : [M - CH₃ - CO]⁺
Predicted Chemical Reactivity
The chemical reactivity of 6,7-difluoro-1-methoxyisoquinoline will be significantly influenced by its substituents.
-
Electrophilic Aromatic Substitution : The isoquinoline ring is generally electron-deficient, making electrophilic substitution challenging. The two fluorine atoms will further deactivate the benzene ring towards electrophilic attack through their strong inductive electron-withdrawing effect. Any substitution would likely be directed to the 5- or 8-positions.
-
Nucleophilic Aromatic Substitution : The 1-methoxy group is a good leaving group under acidic conditions and can be displaced by nucleophiles. The electron-withdrawing fluorine atoms will further activate the isoquinoline system towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.
-
Reactivity of the Nitrogen Atom : The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic. It will readily undergo protonation to form a salt and can be alkylated to form a quaternary isoquinolinium salt.
Potential Applications
Given the prevalence of fluorinated isoquinolines in various fields, 6,7-difluoro-1-methoxyisoquinoline is predicted to have potential applications in:
-
Medicinal Chemistry : As a scaffold for the development of novel therapeutic agents. Fluorinated isoquinolines have shown promise as anticancer, antimicrobial, and antiviral agents.[2][4][5] The specific substitution pattern of this molecule could lead to unique interactions with biological targets.
-
Materials Science : Fluorinated aromatic compounds are of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique electronic properties and potential for self-assembly.[14][15]
Safety and Handling
As a novel chemical entity, 6,7-difluoro-1-methoxyisoquinoline should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Given its potential biological activity, skin contact and inhalation should be avoided.
Conclusion
While 6,7-difluoro-1-methoxyisoquinoline remains a theoretically proposed molecule, this in-depth guide provides a solid foundation for its future synthesis and characterization. The proposed synthetic routes are based on well-established and reliable chemical transformations. The predicted physicochemical and spectral properties offer a roadmap for its identification and structural confirmation. The anticipated chemical reactivity and potential applications highlight the promise of this novel compound in both medicinal chemistry and materials science. It is our hope that this theoretical exploration will inspire experimental efforts to synthesize and evaluate this and other related fluorinated isoquinolines, thereby expanding the frontiers of chemical and biomedical research.
References
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